molecular formula C10H20O2 B1198638 Pentyl 3-methylbutanoate CAS No. 25415-62-7

Pentyl 3-methylbutanoate

Cat. No.: B1198638
CAS No.: 25415-62-7
M. Wt: 172.26 g/mol
InChI Key: QURFFFCYNQXLCU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Pentyl 3-methylbutanoate can be synthesized through the esterification reaction between 3-methylbutanoic acid and pentanol. This reaction typically requires an acid catalyst, such as concentrated sulfuric acid, to proceed efficiently . The general reaction is as follows:

3-methylbutanoic acid+pentanolH2SO4pentyl 3-methylbutanoate+water\text{3-methylbutanoic acid} + \text{pentanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} 3-methylbutanoic acid+pentanolH2​SO4​​pentyl 3-methylbutanoate+water

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous distillation to remove water and drive the reaction to completion .

Mechanism of Action

The mechanism of action of pentyl 3-methylbutanoate primarily involves its interaction with olfactory receptors, leading to the perception of its fruity odor. In biological systems, it may undergo metabolic transformations, contributing to its role as a metabolite . The exact molecular targets and pathways involved in its biological effects are still under investigation .

Properties

IUPAC Name

pentyl 3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c1-4-5-6-7-12-10(11)8-9(2)3/h9H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QURFFFCYNQXLCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC(=O)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1067093
Record name Butanoic acid, 3-methyl-, pentyl ester
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Molecular Weight

172.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Boiling Point

169.00 to 170.00 °C. @ 760.00 mm Hg
Record name Pentyl 3-methylbutanoate
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CAS No.

25415-62-7
Record name Amyl isovalerate
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Record name Pentyl isovalerate
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Record name Butanoic acid, 3-methyl-, pentyl ester
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Record name Butanoic acid, 3-methyl-, pentyl ester
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Record name Pentyl isovalerate
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Record name Pentyl isovalerate
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Record name Pentyl 3-methylbutanoate
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URL http://www.hmdb.ca/metabolites/HMDB0032045
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of pentyl isovalerate in food science?

A1: Pentyl isovalerate plays a crucial role as an odor-active compound in various fruits. Research has identified it as a key contributor to the characteristic aroma of baby banana fruit (Musa acuminata AA Simmonds cv. Bocadillo) []. Its presence significantly influences the flavor profile of these bananas, making it an essential component for sensory analysis and quality control in the food industry.

Q2: How is pentyl isovalerate synthesized for industrial applications?

A2: Pentyl isovalerate can be synthesized through enzymatic esterification using immobilized lipases. A study demonstrated the effectiveness of using porcine pancreatic lipase (PPL) and Candida cylindracea lipase (CCL) immobilized on Celite and Amberlite IRA 938 for this purpose []. This method offers a sustainable and efficient alternative to traditional chemical synthesis, allowing for controlled production of pentyl isovalerate.

Q3: Beyond its aroma properties, are there other applications for pentyl isovalerate?

A3: While primarily known for its fragrance, research indicates that pentyl isovalerate is a significant volatile compound found in fresh hot peppers (Capsicum Chinense) of the Scotch Bonnet variety []. While its role in the pepper's sensory profile requires further investigation, this finding highlights the compound's presence in diverse plant species, suggesting potential roles beyond flavor and fragrance.

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